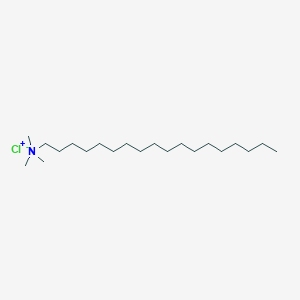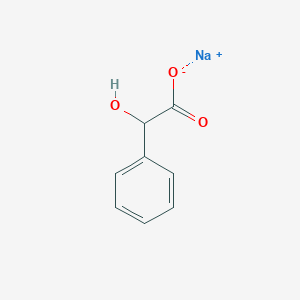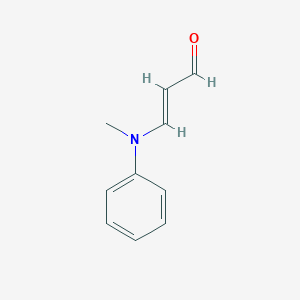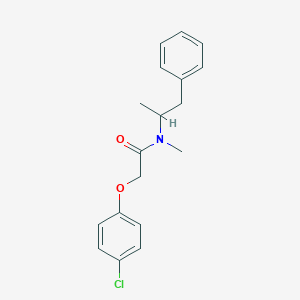
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide, also known as S-23515, is a chemical compound that has been extensively researched for its potential application in various fields of science. This compound belongs to the class of amides and is used as a research tool to study the physiological and biochemical effects of its mechanism of action.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the brain. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide inhibits the activity of AChE, which results in an increase in the concentration of ACh in the brain. This increase in ACh concentration has been shown to improve cognitive function in animal models.
Biochemische Und Physiologische Effekte
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and reduce oxidative stress in animal models. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has also been shown to have potential neuroprotective effects in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide in lab experiments is its high potency and selectivity for AChE inhibition. This allows for precise and accurate measurements of its effects on cognitive function and other physiological parameters. However, one limitation of using 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide. One potential direction is the development of new analogs and derivatives of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide with improved potency and selectivity for AChE inhibition. Another direction is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are also needed to better understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide and its mechanism of action.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide involves the reaction between 2-(4-chlorophenoxy) acetic acid and N-methyl-N-(1-phenylpropan-2-yl) amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been extensively studied for its potential application in various fields of science. It has been used as a research tool to study the physiological and biochemical effects of its mechanism of action. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
13385-09-6 |
|---|---|
Produktname |
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
Molekularformel |
C18H20ClNO2 |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-14(12-15-6-4-3-5-7-15)20(2)18(21)13-22-17-10-8-16(19)9-11-17/h3-11,14H,12-13H2,1-2H3 |
InChI-Schlüssel |
OPKXKBSMMAECPR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



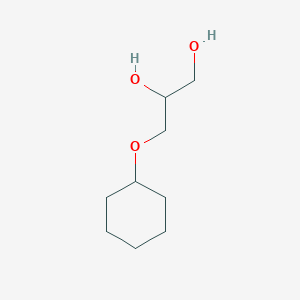
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)
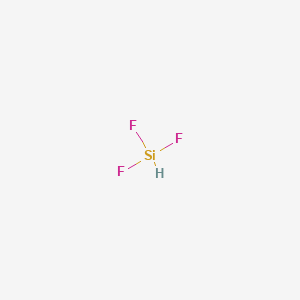
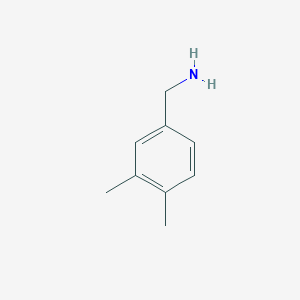
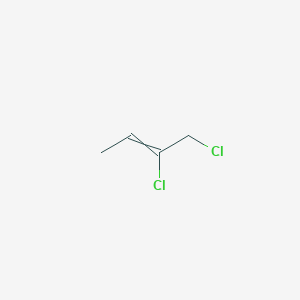
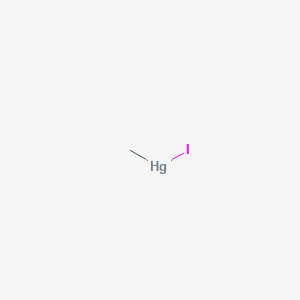
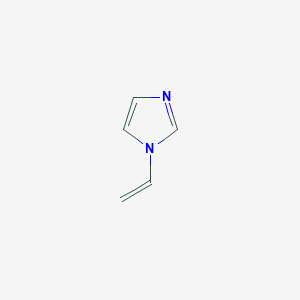
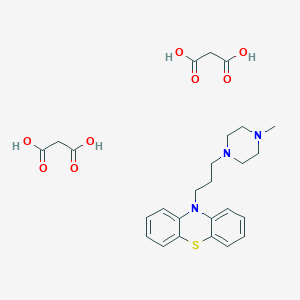
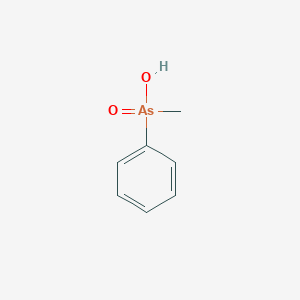
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
